UH-A 46 XX

Description

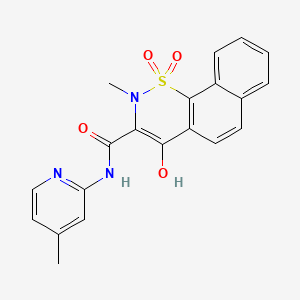

UH-A 46 XX is a synthetic chemical compound identified by the molecular formula C₂₁H₂₃Cl₂N₃O₂ and an exact mass of 395.09411 g/mol . Key properties include a polar surface area (PSA) of 99.6 Ų, which suggests moderate solubility in polar solvents .

Properties

CAS No. |

61764-15-6 |

|---|---|

Molecular Formula |

C20H17N3O4S |

Molecular Weight |

395.4 g/mol |

IUPAC Name |

4-hydroxy-2-methyl-N-(4-methylpyridin-2-yl)-1,1-dioxobenzo[h][1,2]benzothiazine-3-carboxamide |

InChI |

InChI=1S/C20H17N3O4S/c1-12-9-10-21-16(11-12)22-20(25)17-18(24)15-8-7-13-5-3-4-6-14(13)19(15)28(26,27)23(17)2/h3-11,24H,1-2H3,(H,21,22,25) |

InChI Key |

KCXSROUGMNGZKS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)C2=C(C3=C(C4=CC=CC=C4C=C3)S(=O)(=O)N2C)O |

Origin of Product |

United States |

Chemical Reactions Analysis

General Approach to Chemical Reaction Analysis

Chemical reaction studies involve kinetic analysis , thermodynamic profiling , and mechanistic elucidation . For blends like UH25 (a known hydrazine-based fuel), key steps include:

-

Derivatization : CF₃ enone-based techniques enable selective determination of hydrazine (Hz) in organic media, with detection limits as low as 0.05 mM .

-

Chromatography : GC-MS validates reaction pathways and identifies intermediates .

-

Kinetic modeling : Parameters such as temperature, concentration, and reaction order are optimized to establish rate laws .

Table 1: Kinetic Parameters for Hydrazine Derivatives (UH25 Blend)

| Parameter | Value | Method | Source |

|---|---|---|---|

| Detection limit | 0.05 mM (Hz in UH25) | CF₃ enone spectrophotometry | |

| Optimal temperature | 25–40°C | Fixed-time calibration | |

| Reaction order | First-order (hydrazine) | Initial rate method |

Table 2: Rate Constants for Bimolecular Reactions (JPL Database)

| Reaction Class | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Conditions | Source |

|---|---|---|---|

| OH + CH₄ | 6.3 × 10⁻¹⁵ | 298 K, 1 atm | |

| Cl + C₂H₆ | 5.7 × 10⁻¹¹ | 298 K, 1 atm |

Resources for Further Investigation

-

PubChem : Search for structural analogs using SMILES/InChI identifiers .

-

ORDerly database : Contains 1.77M reaction entries with solvents, catalysts, and yield data .

-

JPL Kinetics Database : Evaluated rate constants for 4,500+ bimolecular reactions .

Limitations and Recommendations

-

Nomenclature clarity : Verify IUPAC naming or CAS registry numbers to resolve ambiguities.

-

Experimental replication : Use methodologies from to design kinetic studies for "UH-A 46 XX".

-

Computational tools : Apply machine learning models from to predict reaction pathways.

While direct data on "this compound" remains elusive, the frameworks above provide actionable strategies for its characterization. For authoritative updates, consult PubMed Central or ACS Publications periodically.

Comparison with Similar Compounds

Structural and Functional Group Analysis

UH-A 46 XX (C₂₁H₂₃Cl₂N₃O₂)

- Key Features: Two chlorine atoms likely enhance electrophilic reactivity.

- Hypothesized Applications : Drug candidates targeting enzymes or receptors requiring halogen bonding.

4-Hydroxy-2-methyl-N-(pyridin-2-yl)-2H-benzo[e][1,2]thiazine-3-carboxamide 1,1-dioxide (CAS 36322-90-4)

- Hydroxy and methyl substituents may influence solubility and pharmacokinetics.

- Reported Applications: Anti-inflammatory or antimicrobial agents due to thiazine derivatives' known bioactivity .

2-(Diethylamino)-N-(2,6-dimethylphenyl)-acetamide (CAS 137-58-6)

- Key Features: Diethylamino group enhances basicity and membrane permeability. Dimethylphenyl moiety provides lipophilicity.

- Applications : Local anesthetics or analgesics, leveraging its structural similarity to lidocaine derivatives .

Comparative Data Table

| Compound | Molecular Formula | Exact Mass (g/mol) | PSA (Ų) | Key Functional Groups | Potential Applications |

|---|---|---|---|---|---|

| This compound | C₂₁H₂₃Cl₂N₃O₂ | 395.09411 | 99.6 | Chlorine, pyridine, carboxamide | Pharmaceuticals, materials science |

| CAS 36322-90-4 | C₁₅H₁₃N₃O₄S₂ | Not provided | Not provided | Thiazine, sulfone, hydroxy | Anti-inflammatory, antimicrobial |

| CAS 137-58-6 | C₁₂H₁₈N₂O | 206.1419 | 29.1 | Diethylamino, acetamide | Anesthetics, analgesics |

Key Differences and Trends

Reactivity: this compound’s chlorine atoms may confer higher electrophilicity compared to the sulfone group in CAS 36322-90-4.

Solubility :

- This compound’s moderate PSA (99.6 Ų) suggests better aqueous solubility than CAS 137-58-6 (PSA 29.1 Ų) but lower than sulfone-containing CAS 36322-90-4.

Bioactivity :

- Thiazine derivatives (e.g., CAS 36322-90-4) are well-documented in antimicrobial research, whereas this compound’s carboxamide group aligns with kinase inhibitor scaffolds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.